6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1160253-39-3
VCID: VC2990468
InChI: InChI=1S/C18H14ClNO/c1-11-7-8-16-14(9-11)15(18(19)21)10-17(20-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3
SMILES: CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3C
Molecular Formula: C18H14ClNO
Molecular Weight: 295.8 g/mol

6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

CAS No.: 1160253-39-3

Cat. No.: VC2990468

Molecular Formula: C18H14ClNO

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride - 1160253-39-3

Specification

CAS No. 1160253-39-3
Molecular Formula C18H14ClNO
Molecular Weight 295.8 g/mol
IUPAC Name 6-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Standard InChI InChI=1S/C18H14ClNO/c1-11-7-8-16-14(9-11)15(18(19)21)10-17(20-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3
Standard InChI Key QOACHBGLULUVFQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3C
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3C

Introduction

Structural Properties and Characterization

Structural Composition

The quinoline backbone of 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride creates a bicyclic aromatic system that influences its chemical behavior. The presence of the carbonyl chloride group makes this compound particularly useful as a reactive intermediate for further transformations. Based on similar compounds, we can infer that it likely exists as a crystalline solid at room temperature.

Spectroscopic Characterization

For accurate identification and characterization of 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride, multiple analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the methyl groups and aromatic protons in the 1H NMR spectrum, while the carbonyl carbon would appear at a characteristic downfield position in the 13C NMR spectrum.

  • Mass spectrometry would confirm the molecular weight and fragmentation pattern.

  • X-ray crystallography would provide definitive structural confirmation, revealing the spatial arrangement of atoms and bond angles.

Chemical Identifiers

Table 1: Chemical Identifiers for 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Identifier TypeValue
CAS Number1160253-39-3
Molecular FormulaC18H14ClNO
Molecular Weight295.8 g/mol
IUPAC Name6-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride likely involves a multi-step process. Based on known methodologies for similar quinoline derivatives, several synthetic routes can be proposed:

Quinoline Core Formation

The Doebner hydrogen-transfer reaction represents a viable approach for synthesizing substituted quinolines from appropriately substituted anilines . This methodology could be adapted to establish the core quinoline structure with the required substitution pattern.

Carboxylic Acid Formation and Conversion

The synthesis pathway likely includes the formation of the corresponding quinoline-4-carboxylic acid, which is subsequently converted to the acid chloride. An improved Pfitzinger reaction could be employed for the direct synthesis of the quinoline-4-carboxylic acid intermediate. This reaction typically involves TMSCl-promoted reaction of N,N-dimethylenaminones and substituted isatins .

Environmentally Conscious Approach

A more environmentally sustainable approach could utilize p-toluenesulfonic acid as an organocatalyst under microwave irradiation. This method employs a one-pot three-component reaction of aromatic benzaldehyde, substituted aniline, and pyruvic acid, providing a greener alternative to traditional synthesis methods .

Acid Chloride Formation

The final stage in synthesis involves conversion of the quinoline-4-carboxylic acid to the corresponding acid chloride. This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions. The reaction involves refluxing the carboxylic acid with the chlorinating agent, followed by purification under reduced pressure to obtain the desired 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride.

Chemical Reactivity Profile

Reactivity of the Carbonyl Chloride Group

The carbonyl chloride functional group of 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride exhibits high reactivity toward nucleophilic species. This reactivity can be harnessed for various synthetic transformations:

Nucleophilic Acyl Substitution Reactions

The compound undergoes nucleophilic acyl substitution with:

  • Alcohols to form esters

  • Amines to form amides

  • Water to form carboxylic acids (hydrolysis)

  • Organometallic reagents to form ketones

These reactions make the compound valuable as a building block for more complex molecules with potential applications in medicinal chemistry and materials science.

Quinoline Core Reactivity

The quinoline backbone can participate in several reaction types:

Electrophilic and Nucleophilic Substitutions

The quinoline ring system can undergo both electrophilic aromatic substitution (primarily at the benzene portion) and nucleophilic aromatic substitution (at the pyridine portion), though with differential reactivity compared to simple aromatic systems.

Coordination Chemistry

The nitrogen atom in the quinoline ring can coordinate with various metal ions, enabling applications in coordination chemistry and catalysis.

Oxidation and Reduction Processes

The quinoline ring of 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride can undergo oxidation and reduction under specific conditions. Oxidation might occur at the nitrogen atom to form N-oxides, while reduction could affect the pyridine portion of the quinoline ring.

Applications in Research and Development

Synthetic Organic Chemistry

6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride serves as a versatile intermediate in organic synthesis. The carbonyl chloride group enables facile transformation into various functional derivatives, making it valuable for the preparation of complex molecules.

Medicinal Chemistry and Drug Development

While specific biological activity data for 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is limited in the available literature, quinoline derivatives broadly exhibit significant pharmacological properties. These include:

  • Antimicrobial activities against bacteria, fungi, and parasites

  • Anticancer properties through various mechanisms including enzyme inhibition

  • Anti-inflammatory effects

The carbonyl chloride functionality allows for ready conversion into amides and esters that might enhance bioavailability and target specificity.

Materials Science

Quinoline-based compounds have demonstrated utility in materials science applications, particularly in:

  • Development of fluorescent materials for sensing and imaging

  • Creation of electroactive compounds for organic electronics

  • Production of coordination polymers with specialized properties

The specific substitution pattern in 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride may confer unique photophysical and electronic properties suitable for these applications.

Structural Analogs and Comparative Analysis

Isomeric Variants

6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride belongs to a family of structurally related compounds that differ in substitution patterns:

Position Isomers

A close structural analog is 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride (CAS No.: 1160253-41-7), which differs only in the position of the methyl group on the phenyl ring (3-position instead of 2-position) . This subtle difference can significantly impact steric properties and reactivity profiles.

Alkyl Substitution Variants

Another related compound is 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, featuring an ethyl group at position 6 of the quinoline core and a methyl group at position 4 of the phenyl ring. These variations in substitution pattern influence physical properties, reactivity, and potential biological activities.

Table 2: Comparison of Structural Analogs

CompoundCAS NumberMolecular Weight (g/mol)Key Structural Difference
6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride1160253-39-3295.8Methyl at position 2 of phenyl ring
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride1160253-41-7295.8Methyl at position 3 of phenyl ring
6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride1160260-89-8309.79Ethyl at position 6 of quinoline; methyl at position 4 of phenyl ring

Structure-Activity Relationships

The position and nature of substituents on both the quinoline core and the attached phenyl ring significantly influence the chemical and biological properties of these compounds:

  • The position of the methyl group on the phenyl ring affects the steric environment around the phenyl-quinoline bond, potentially altering the compound's conformation and interactions with biological targets.

  • The substituent at position 6 of the quinoline ring (methyl versus ethyl) influences the electronic properties of the quinoline system, affecting its reactivity profile and potential biological activity.

Future Research Directions

Synthetic Methodology Optimization

Further research could focus on developing more efficient and environmentally sustainable synthetic routes to 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride. Potential areas include:

  • Catalytic methods that reduce the environmental impact of synthesis

  • One-pot approaches that minimize purification steps and increase yields

  • Flow chemistry techniques for scalable and continuous production

Derivative Development and Applications

The reactive nature of the carbonyl chloride functionality provides opportunities for creating libraries of derivatives with potential applications in:

  • Targeted drug delivery systems utilizing quinoline-based scaffolds

  • Photosensitive materials for optical applications

  • Novel coordination compounds with catalytic properties

Structure-Property Relationship Studies

Comprehensive investigation of how subtle structural variations affect the properties of these quinoline derivatives would provide valuable insights for rational design of compounds with enhanced functionality.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator